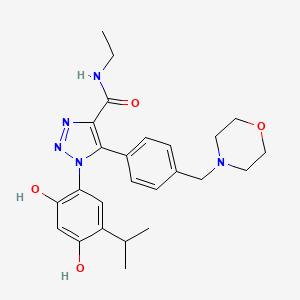
n,n'-Diacetyl-d-cystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-N-acetyl D-cystine: is a derivative of cysteine, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of two N-acetyl groups attached to the cystine molecule. It is known for its antioxidant properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n'-Diacetyl-d-cystine typically involves the acetylation of cystine. One common method includes the reaction of cystine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the cystine molecule .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where cystine is reacted with acetic anhydride and a base. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Bis-N-acetyl D-cystine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol or sodium borohydride can be used to reduce n,n'-Diacetyl-d-cystine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds to form thiol groups .
Aplicaciones Científicas De Investigación
Bis-N-acetyl D-cystine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in cellular redox balance and its antioxidant properties.
Medicine: Bis-N-acetyl D-cystine is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Industry: It is used in the formulation of pharmaceuticals and as an additive in cosmetic products
Mecanismo De Acción
The mechanism of action of n,n'-Diacetyl-d-cystine involves its antioxidant properties. The compound can scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells. It also plays a role in replenishing glutathione levels, a critical antioxidant in the body. The molecular targets include enzymes involved in redox reactions and signaling pathways that regulate cellular responses to oxidative stress .
Comparación Con Compuestos Similares
N-acetylcysteine: A well-known antioxidant used in the treatment of acetaminophen overdose and as a mucolytic agent.
Glutathione: A tripeptide that plays a crucial role in cellular antioxidant defense.
Cysteine: The parent amino acid of n,n'-Diacetyl-d-cystine, involved in protein synthesis and detoxification processes
Uniqueness: Bis-N-acetyl D-cystine is unique due to its dual acetylation, which enhances its stability and antioxidant properties compared to its parent compound, cysteine. This makes it particularly useful in applications where enhanced antioxidant activity is desired .
Propiedades
Fórmula molecular |
C10H16N2O6S2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-[[(2S)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8-/m1/s1 |
Clave InChI |
YTPQSLLEROSACP-HTQZYQBOSA-N |
SMILES isomérico |
CC(=O)N[C@H](CSSC[C@H](C(=O)O)NC(=O)C)C(=O)O |
SMILES canónico |
CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Rac-2-[1-(3-bromo-phenyl)-propyl]-4,5-dihydro-1h-imidazole](/img/structure/B8442454.png)



![5-Fluorospiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B8442477.png)

![2-Chloro-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B8442504.png)
